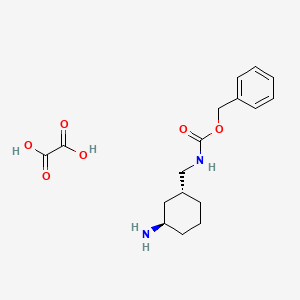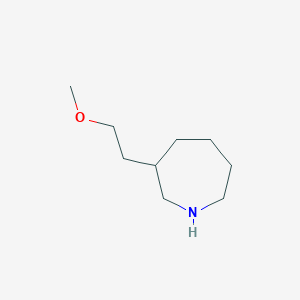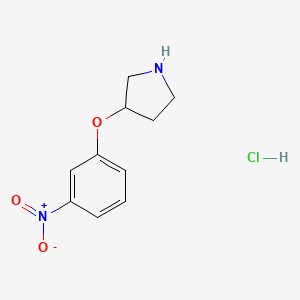
Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidine derivatives, such as Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride, has been a topic of interest in interdisciplinary research . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride is defined by its molecular formula, C8H16ClNO2S. More detailed information about its structure can be obtained through techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis
Thiazolidine motifs, which are present in Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride are defined by its molecular formula, C8H16ClNO2S, and its molecular weight, 225.74 g/mol. Detailed analysis of these properties can be performed using various analytical methods .Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazolidine derivatives, including “Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride”, have shown promising anticancer properties . They have been explored as potential drug candidates in the fight against various types of cancer.
Anticonvulsant Activity
Thiazolidine compounds have demonstrated significant anticonvulsant activity . This makes them potential candidates for the development of new drugs to treat epilepsy and other seizure disorders.
Antimicrobial Activity
These compounds have also been found to possess antimicrobial properties . They could be used in the development of new antibiotics to combat resistant strains of bacteria.
Anti-inflammatory Activity
Thiazolidine derivatives have shown anti-inflammatory properties . This suggests they could be used in the treatment of conditions such as arthritis and other inflammatory diseases.
Neuroprotective Activity
The neuroprotective activity of thiazolidine compounds has been noted in research . This means they could potentially be used in treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antioxidant Activity
Thiazolidine derivatives have demonstrated antioxidant activity . Antioxidants are crucial in protecting the body from damage by free radicals, and these compounds could be used to develop new antioxidant supplements or drugs.
Antiviral Activity
Some thiazolidine compounds have shown antiviral properties . This suggests potential applications in the treatment of viral infections.
Diuretic Activity
Thiazolidine derivatives have also been found to have diuretic activity . This could lead to their use in treatments for conditions like hypertension and heart failure, where reducing fluid in the body can be beneficial.
Propiedades
IUPAC Name |
methyl 2-propan-2-yl-1,3-thiazolidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-5(2)7-9-6(4-12-7)8(10)11-3;/h5-7,9H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDJPFDRHGXFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NC(CS1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)




![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate](/img/structure/B1471111.png)
![1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1471112.png)


![[(5-Chloro-1-methyl-1H-benzimidazol-2-yl)methyl]amine hydrochloride](/img/structure/B1471118.png)
![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1471120.png)
![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B1471121.png)
